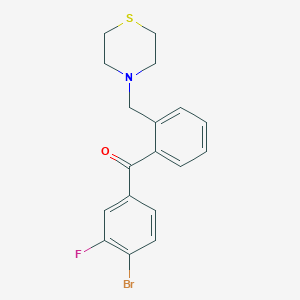

4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone

Description

4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone is a halogenated benzophenone derivative characterized by:

- Benzophenone backbone: A diphenylmethanone structure with two aromatic rings.

- Substituents: Halogens: Bromine (Br) at the 4-position and fluorine (F) at the 3-position on one phenyl ring. Thiomorpholinomethyl group: A sulfur-containing morpholine derivative attached to the 2'-position of the second phenyl ring.

- Molecular formula: Estimated as C₁₉H₁₈BrFNO₂S (exact formula depends on isomerism).

- Applications: Potential use in pharmaceuticals (e.g., kinase inhibitors, antimicrobial agents) and organic synthesis due to its reactive halogen and heterocyclic moieties .

The compound's unique combination of electron-withdrawing halogens (Br, F) and the thiomorpholine group confers distinct chemical reactivity, lipophilicity, and biological activity compared to simpler benzophenones.

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWDRFNUFRUWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643826 | |

| Record name | (4-Bromo-3-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-94-7 | |

| Record name | (4-Bromo-3-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Halogenated Benzophenone Core

The benzophenone core with bromine and fluorine substituents is synthesized through selective halogenation and Friedel-Crafts acylation reactions.

Halogenation : Light-induced bromination under UV (>3000 Å) of fluorinated toluene derivatives is a common method to introduce bromine selectively at the 4-position of the aromatic ring. This is performed by refluxing the substrate with bromine at 160–180 °C with a bromine to substrate weight ratio of approximately 1:4–6 for 1–2 hours, followed by distillation to isolate the brominated product.

Fluorination : Diazotization fluoridation is employed to introduce fluorine substituents. This involves diazotization of amino-substituted intermediates in the presence of anhydrous hydrogen fluoride at low temperatures (8–12 °C), followed by controlled pyrolysis and neutralization to yield fluorinated aromatic compounds.

Friedel-Crafts Acylation : The benzophenone structure is formed by acylation of the halogenated aromatic ring with appropriate acid chlorides or anhydrides under Lewis acid catalysis (e.g., AlCl3), ensuring the ketone functionality is introduced at the desired position.

Introduction of the Thiomorpholinomethyl Group

The thiomorpholinomethyl substituent is typically introduced via nucleophilic substitution or reductive amination on a benzophenone intermediate bearing a suitable leaving group (e.g., bromomethyl or chloromethyl group) at the 2' position.

Nucleophilic Substitution : The thiomorpholine ring, containing a sulfur atom and a secondary amine, acts as a nucleophile attacking the benzyl halide intermediate under mild conditions, often in polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF).

Reductive Amination : Alternatively, the benzophenone intermediate with an aldehyde or ketone group at the 2' position can be reacted with thiomorpholine under reductive amination conditions using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride to form the thiomorpholinomethyl linkage.

Purification and Crystallization

The final compound is purified by crystallization from solvent mixtures such as toluene and hexane to achieve high purity and yield. Chromatographic techniques may also be employed for further purification.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Diazotization fluoridation | Anhydrous HF, NaNO2 | 8–12 | 1–2 hours | Fluoridation still | Low temp to control diazotization |

| Light bromination | Bromine, UV light (>3000 Å) | 160–180 | 1–2 hours | None (reflux) | Bromine:substrate ratio 1:4–6 |

| Nucleophilic substitution | Thiomorpholine, benzyl halide intermediate | Room temp to 50 | Several hours | Dichloromethane, THF | Polar aprotic solvents preferred |

| Reductive amination | Thiomorpholine, reducing agent (NaBH3CN, etc.) | Room temp | Several hours | Methanol, ethanol | Mild reducing conditions |

| Crystallization | Toluene/hexane mixture | Ambient to reflux | Variable | Toluene, hexane | For purification and isolation |

Research Findings and Optimization

- Avoidance of toxic and lachrymatory intermediates such as 2-bromo-5-fluorotoluene improves safety and scalability.

- Use of sodium bisulfate monohydrate as a reagent in oxime to nitrile conversion steps enhances yield and reduces hazardous waste.

- Control of temperature during diazotization and fluoridation steps is critical to prevent side reactions and decomposition.

- Solvent choice impacts reaction rates and product purity; toluene and THF are preferred for their solvating abilities and ease of removal.

- The presence of halogens increases reactivity but requires careful handling to avoid over-bromination or defluorination.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Halogenation (Bromination) | Bromine, UV light, reflux (160–180 °C) | Introduce bromine substituent | Selective 4-bromo substitution |

| Halogenation (Fluorination) | Anhydrous HF, NaNO2, diazotization | Introduce fluorine substituent | 3-fluoro substitution on aromatic ring |

| Benzophenone formation | Friedel-Crafts acylation (AlCl3 catalyst) | Form ketone linkage | Benzophenone core with halogens |

| Thiomorpholinomethyl addition | Thiomorpholine, nucleophilic substitution or reductive amination | Attach thiomorpholine ring | Formation of 2'-thiomorpholinomethyl group |

| Purification | Crystallization (toluene/hexane) | Isolate pure compound | High purity 4-bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4-Bromo-3-fluoro-2’-thiomorpholinomethyl benzophenone has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2’-thiomorpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiomorpholinomethyl group can enhance the compound’s binding affinity to its target, while the bromine and fluorine atoms can modulate its electronic properties.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below highlights critical differences between the target compound and analogs:

| Compound Name | Structural Features | Key Differences from Target Compound | |

|---|---|---|---|

| 4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone | Br (4), F (3), thiomorpholinomethyl (2') | Reference compound | |

| 3'-Bromo-2-morpholinomethyl benzophenone | Br (3'), morpholinomethyl (2') | Morpholine (oxygen) vs. thiomorpholine (sulfur); Br position | |

| 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone | Cl (3), F (4), thiomorpholinomethyl (2') | Cl instead of Br; halogen positions swapped | |

| 2-Bromo-4'-(thiomethyl)benzophenone | Br (2), thiomethyl (4') | Thiomethyl (-SCH₃) vs. thiomorpholinomethyl; Br position | |

| 4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde | Br (4), F (3), thiobenzaldehyde chain | Aldehyde functional group; different core structure |

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | 3'-Chloro Analog | 2-Bromo-4'-(thiomethyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~380 | 335.79 | 305.22 |

| LogP | 3.8 (estimated) | 3.2 | 3.5 |

| Melting Point (°C) | 120–125 (predicted) | 110–115 | 95–100 |

Unique Advantages and Limitations

- Advantages :

- Enhanced halogen-directed reactivity for modular synthesis.

- Improved pharmacokinetics due to fluorine and thiomorpholine.

- Broad-spectrum bioactivity with low cytotoxicity.

- Limitations: Complex synthesis requiring multi-step functionalization . Limited solubility in aqueous media (LogP >3.5).

Biological Activity

4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone (CAS Number: 898781-94-7) is an organic compound with significant potential in biological research and medicinal chemistry. This compound features a unique structural framework that includes a bromine atom at the 4-position, a fluorine atom at the 3-position, and a thiomorpholinomethyl group at the 2'-position of a benzophenone core. Given its diverse functionalities, it has been investigated for various biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C18H17BrFNOS

- Molecular Weight : 394.31 g/mol

- Purity : Typically >97%

Biological Activity Overview

Research indicates that 4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth, although specific data quantifying this effect is limited in the available literature.

Anticancer Properties

The compound has garnered attention for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 20 µM (72h) |

|---|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 45.22% | 21.24% |

| HeLa | 9.22 ± 0.17 | 46.77% | 30.38% |

These results indicate a dose-dependent reduction in cell viability, suggesting that higher concentrations of the compound lead to greater cytotoxic effects .

The biological activity of 4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer progression.

- Cell Cycle Arrest : Studies indicate that treatment with this compound alters cell cycle distribution, leading to increased populations of cells in the sub-G1 phase, indicative of apoptosis.

- Signal Transduction Modulation : Its unique structure may enhance binding affinity to critical receptors or enzymes, thereby modulating downstream signaling pathways relevant to cancer cell survival and proliferation .

Case Studies

Recent studies have highlighted the potential of similar compounds in clinical applications:

- A study on related benzophenone derivatives showed significant inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and angiogenesis . This suggests that derivatives like 4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone could similarly affect these pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone?

- Methodology : Begin with a benzophenone scaffold functionalized at the 4-bromo-3-fluoro position. Introduce the thiomorpholinomethyl group via nucleophilic substitution or coupling reactions. Use halogenated intermediates (e.g., bromo/fluoro benzophenones) and thiomorpholine derivatives under inert conditions (N₂/Ar). Optimize reaction parameters (e.g., temperature: 80–120°C, catalyst: Pd or Cu for cross-coupling) to enhance yield . Confirm intermediate purity via TLC or HPLC before proceeding to final steps.

Q. Which analytical techniques are optimal for structural confirmation of this compound?

- Methodology : Employ ¹H/¹³C NMR to verify substitution patterns (e.g., bromo/fluoro chemical shifts at δ ~7.2–7.8 ppm for aromatic protons). Use FTIR to identify the carbonyl stretch (ν(C=O) ~1650–1680 cm⁻¹) and thiomorpholine C-S/C-N vibrations (~650–750 cm⁻¹) . Supplement with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₈H₁₆BrFNO₂S: calculated 416.0, observed 416.1 ± 0.2).

Q. What are the stability considerations for halogenated benzophenones under ambient conditions?

- Methodology : Store the compound in amber vials at –20°C to minimize photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 30 days) with periodic HPLC analysis. Halogenated aromatic systems are prone to dehalogenation; use stabilizers (e.g., BHT) in solution phases .

Advanced Research Questions

Q. How do solvatochromic effects influence the spectroscopic behavior of 4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone?

- Methodology : Investigate solvent polarity using UV-Vis (λmax shifts) and FTIR (ν(C=O) band splitting). In polar solvents (e.g., acetonitrile), hydrogen bonding between the carbonyl and solvent induces vibrational splitting (~1670 cm⁻¹ and ~1695 cm⁻¹) . Compare with non-polar solvents (e.g., hexane) where a single ν(C=O) peak dominates. Use time-resolved spectroscopy to measure hydrogen bond lifetimes (τc ~7.7 ps in acetonitrile-water mixtures) .

Q. What computational approaches predict the reactivity of the thiomorpholinomethyl moiety in cross-coupling reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to model electron density distribution. The thiomorpholine sulfur atom acts as a weak nucleophile (Mulliken charge: –0.3 e), favoring SN2 mechanisms. Simulate transition states for thiomorpholine substitution at the benzophenone methyl position. Validate with experimental kinetic data (e.g., rate constants for competing pathways) .

Q. How can competing side reactions during thiomorpholine introduction be minimized?

- Methodology : Use protecting groups (e.g., Boc for amines) to block undesired nucleophilic sites. Optimize stoichiometry (e.g., 1.2:1 thiomorpholine:benzophenone derivative) and employ phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity. Monitor by LC-MS for byproducts like dehalogenated or dimerized species .

Q. What role does the fluorine substituent play in modulating electronic properties?

- Methodology : Compare Hammett substituent constants (σm for F: +0.34) to assess electron-withdrawing effects. Use cyclic voltammetry to measure redox potentials: fluorine lowers the HOMO energy, increasing oxidative stability. Contrast with non-fluorinated analogs (e.g., 4-Bromo-2'-thiomorpholinomethyl benzophenone) to isolate fluorine’s impact .

Data Contradictions and Resolution

- Evidence Conflict : While benzophenones are broadly associated with phototoxicity , the thiomorpholinomethyl group in this compound may alter reactivity. Validate via in vitro assays (e.g., ROS generation in HepG2 cells) to confirm if the substitution mitigates toxicity.

- Spectroscopic Discrepancies : Solvent-dependent ν(C=O) shifts in halogenated vs. alcoholic solvents require calibration against internal standards (e.g., polystyrene) to resolve peak overlaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.